OSI-930, chemically known as 3-[(quinolin-4-ylmethyl)-amino]-N-[4-(trifluoromethoxy)phenyl] thiophene-2-carboxamide [, , ], is a small molecule classified as a tyrosine kinase inhibitor (TKI) [, , , ]. It exhibits potent inhibitory activity against several receptor tyrosine kinases, most notably c-Kit, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR) [, , , , , ]. OSI-930 has garnered significant attention in scientific research as a potential antitumor agent due to its ability to inhibit these key signaling pathways involved in tumor growth and angiogenesis [, , , , , , ].
Osi-930 was synthesized by OSI Pharmaceuticals Inc. as part of a series of compounds aimed at inhibiting specific receptor tyrosine kinases involved in cancer progression. Its chemical structure is defined as N-(4-trifluoromethoxyphenyl) 3-((quinolin-4-ylmethyl)amino) thiophene-2-carboxamide, with the molecular formula C22H16F3N3O2S and a molecular weight of 439.44 g/mol . The compound falls under the category of thiophene-derived tyrosine kinase inhibitors, which are known for their role in disrupting signaling pathways that promote tumor growth.
The synthesis of Osi-930 involves several key steps, primarily focusing on the formation of the thiophene ring and subsequent coupling reactions. The process typically includes:
The detailed synthesis protocol may involve variations in temperature, reaction time, and solvent systems to optimize yield and purity .
The molecular structure of Osi-930 features a thiophene ring fused with a quinoline derivative, which is critical for its biological activity. Key features include:
Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of synthesized Osi-930 .
Osi-930 participates in various chemical reactions that are essential for its pharmacological activity:
The kinetics of these reactions can be influenced by factors such as substrate concentration and enzymatic activity.
Osi-930 exerts its antitumor effects through dual mechanisms:
This dual action makes Osi-930 a promising candidate for treating cancers characterized by aberrant c-Kit or KDR signaling.
The physical and chemical properties of Osi-930 are crucial for understanding its behavior in biological systems:
These properties influence the compound's bioavailability and therapeutic efficacy .
Osi-930 has significant potential applications in cancer therapy:
OSI-930 (chemical name: 3-((4-quinolinylmethyl)amino)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor designed to concurrently disrupt tumor proliferation and angiogenesis. Its primary targets are the receptor tyrosine kinases (RTKs) c-Kit (stem cell factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2, also known as KDR). Inhibition of c-Kit directly impedes tumor cell proliferation and survival in malignancies driven by Kit signaling, such as gastrointestinal stromal tumors (GISTs) and mast cell leukemia. Concurrently, blockade of VEGFR-2 kinase activity suppresses endothelial cell migration and tube formation, critically disrupting tumor angiogenesis [3] [5] [8].
Biochemical assays confirm OSI-930's high potency against these targets:
Cellular functional assays corroborate this activity. In HMC-1 mast cell leukemia cells (which harbor constitutively active c-Kit), OSI-930 inhibits proliferation with an IC~50~ of 14 nM and induces apoptosis (EC~50~ = 34 nM). In contrast, it exhibits minimal activity against COLO-205 colorectal cancer cells lacking mutant RTKs, underscoring its selectivity for Kit-dependent phenotypes [3] [8].
Target | Alias | IC~50~ (nM) | Cellular Function |
---|---|---|---|
VEGFR-2 | KDR | 9 | Angiogenesis, endothelial cell survival |
c-Kit | SCFR | 80 | Cell proliferation, survival, differentiation |
CSF-1R | c-Fms | 15 | Macrophage differentiation, tumor microenvironment |
FLT-1 | VEGFR-1 | 8 | Angiogenesis, monocyte migration |
OSI-930 demonstrates distinct inhibitory kinetics across the split kinase domain RTK family. Beyond its primary targets, it potently inhibits CSF-1R (colony-stimulating factor-1 receptor; IC~50~ = 15 nM) and FLT-1 (VEGFR-1; IC~50~ = 8 nM) [4] [8]. This broad-spectrum activity positions OSI-930 as a modulator of both tumor cell-autonomous pathways (via c-Kit) and microenvironmental signaling (via VEGFRs and CSF-1R).
Kinase selectivity profiling reveals a hierarchical inhibition pattern:
Enzyme kinetic analyses indicate time-dependent inhibition for some targets, suggesting induced-fit binding mechanisms. For example, OSI-930 inactivates cytochrome P450 3A4 (CYP3A4) with a K~i~ of 24 µM in a time- and concentration-dependent manner, though this is unrelated to its primary RTK targets [1] [8]. For VEGFR-2 and c-Kit, inhibition follows classical competitive kinetics at the ATP-binding site, as confirmed by crystallographic studies of analogous quinoline-based inhibitors [1].
The molecular architecture of OSI-930 underpins its unique selectivity profile. It features a thiophene-carboxamide core linked to a quinoline moiety via a methylamino bridge and a 4-(trifluoromethoxy)phenyl group (CAS: 728033-96-3; molecular formula: C~22~H~16~F~3~N~3~O~2~S) [3] [5] [8]. Three regions dictate target engagement:
Structure-activity relationship (SAR) studies highlight the sensitivity of kinase selectivity to quinoline modifications. Replacing the quinoline with substituted pyridyl or phenyl rings alters target preferences:
The aminopyridyl derivative (Compound 6) achieves 91% c-Kit inhibition at 10 µM, while the ortho-nitrophenyl variant (Compound 7) loses RTK inhibitory capacity but potently blocks the ABCG2 efflux pump. This demonstrates that minor alterations in the heterocyclic domain can profoundly redirect target specificity [1] [6].
Quinoline Replacement | Example Compound | c-Kit Inhibition (10 µM) | KDR Inhibition (10 µM) | ABCG2 Inhibition (IC~50~) |
---|---|---|---|---|
None (Quinoline) | OSI-930 | 80 nM (IC~50~) | 9 nM (IC~50~) | >100 µM |
Aminopyridyl | 6 | 91% | 88% | >50 µM |
ortho-Nitrophenyl | 7 | <20% | <20% | 16.67 µM |
Nitropyridyl | 5 | <20% | <20% | 13.67 µM |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7